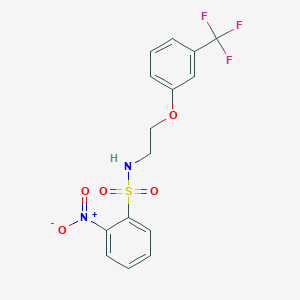

2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a sulfonamide derivative, which are known for their wide range of medicinal applications . It also contains a trifluoromethyl group, which is often found in pharmaceuticals and agrochemicals due to its ability to improve chemical stability and lipophilicity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonamides are typically synthesized through the reaction of a sulfonyl chloride with an amine . Trifluoromethyl groups can be introduced using various methods, such as the use of trifluoromethyl trimethylsilane .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethyl group would add electron-withdrawing character, potentially affecting the reactivity of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, the nitro group could be reduced to an amine, and the sulfonamide could undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications

Transformations and Reactions

Transformation of Aromatic Compounds

Nitrosomonas europaea has been shown to transform a variety of substituted benzenes, including nitrobenzene, into more oxidized products. This process involves the oxidation of substituents without separation from the benzene ring, indicating the potential of specific sulfonamides in bioremediation or organic synthesis processes (Keener & Arp, 1994).

Synthesis of Nitro-(pentafluorosulfanyl)phenols

Para- and meta-nitro-(pentafluorosulfanyl)benzenes react with cumyl hydroperoxide anions in liquid ammonia to form nitro-(pentafluorosulfanyl)phenols, showcasing a method for introducing sulfonamide groups into aromatic rings (Beier & Pastýříková, 2011).

Synthesis of 2H-Indazoles

N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides can be converted into 2H-indazoles through base-catalyzed tandem carbon-carbon followed by nitrogen-nitrogen bond formations. This highlights the versatility of these compounds in synthesizing nitrogen-containing heterocycles (Bouillon et al., 2008).

Chemical Space Mining

Benzenesulfonamides prepared from various immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride have been used as key intermediates in chemical transformations. This showcases their application in creating a diverse array of privileged scaffolds (Fülöpová & Soural, 2015).

Analytical and Synthetic Applications

Spectroscopic Characterization and Antimicrobial Activity

The synthesis and characterization of N-(2-aminophenyl)benzenesulfonamide derivatives have been analyzed for their antimicrobial activity, providing a pathway for the development of novel antimicrobial agents (Demircioğlu et al., 2018).

Directed Metalation Group (DMG) Applications

Benzenesulfonamide serves as a powerful DMG, with applications in ortho metalation methodologies leading to the synthesis of various heterocyclic compounds. This emphasizes its role in facilitating complex organic syntheses (Familoni, 2002).

Future Directions

properties

IUPAC Name |

2-nitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O5S/c16-15(17,18)11-4-3-5-12(10-11)25-9-8-19-26(23,24)14-7-2-1-6-13(14)20(21)22/h1-7,10,19H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNQOLJULGSRLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2497211.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2497212.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2497214.png)

![(Z)-ethyl 5-oxo-1-phenethyl-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2497218.png)

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2497222.png)

![Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2497223.png)